(5E)-3-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique molecular structure. This compound features a combination of benzodioxole and bromomethoxyphenyl groups, linked through a thiazolidinone core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and bromomethoxyphenyl intermediates, which are then subjected to condensation reactions to form the thiazolidinone core. Common reagents used in these reactions include bromine, methanol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom, using nucleophiles like sodium iodide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
- (5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C18H13BrN2O4S |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
(5E)-3-(1,3-benzodioxol-5-yl)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13BrN2O4S/c1-23-13-4-2-11(19)6-10(13)7-16-17(22)21(18(20)26-16)12-3-5-14-15(8-12)25-9-24-14/h2-8,20H,9H2,1H3/b16-7+,20-18? |
InChI Key |
VZQYJYBWQSSWCB-VXPQAWJTSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)N(C(=N)S2)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=N)S2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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